N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Description
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a heterocyclic acetamide derivative characterized by a benzodioxol moiety linked via an acetamide bridge to a 3,5-dimethylpyrazole ring. The benzodioxol group is associated with enhanced lipophilicity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions and conformational rigidity, making such compounds pharmacologically relevant .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-5-10(2)17(16-9)7-14(18)15-11-3-4-12-13(6-11)20-8-19-12/h3-6H,7-8H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGMEDYVBWAHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the pyrazole derivative using an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound’s closest analogs include:
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Features a pyridazinone core instead of pyrazole and a bromophenyl substituent. This substitution alters receptor binding specificity, as pyridazinone derivatives exhibit mixed FPR1/FPR2 agonist activity .
- 4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- : Shares the 3,5-dimethylpyrazole moiety but replaces benzodioxol with piperidine, likely reducing aromatic interactions critical for target engagement .
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) : Lacks the benzodioxol group, demonstrating that this moiety is pivotal for modulating solubility and membrane permeability in related compounds .
Key Structural Differences:
| Compound | Core Heterocycle | Aryl Substituent | Functional Groups |
|---|---|---|---|
| N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | Pyrazole | Benzodioxol | Acetamide |
| N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide | Pyridazinone | Bromophenyl | Methoxybenzyl, Acetamide |
| N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide | Pyrazole | None | Acetamide |
Physicochemical Properties
- Melting Points: Pyrazole acetamides like 13 and 14 exhibit lower melting points (43–45°C and 128–130°C, respectively) compared to bulkier pyridazinone derivatives, reflecting differences in crystallinity .
- Spectroscopic Data: IR: Acetamide carbonyl peaks appear at ~1,667 cm⁻¹ in pyrazole derivatives , while pyridazinones show additional absorption near 1,680 cm⁻¹ due to conjugated carbonyl groups . NMR: The pyrazole H-4 proton resonates at δ 5.95–6.04 ppm in DMSO-d₆, whereas pyridazinone H-4 signals are downfield-shifted (δ 7.2–7.8 ppm) due to electron-withdrawing effects .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety linked to a pyrazole ring through an acetamide group. The structural characteristics contribute to its pharmacological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzodioxole derivative.
- Synthesis of the pyrazole core through cyclization.
- Coupling the two components via acetamide formation.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by interacting with various cellular pathways:
- Inhibition of Tumor Growth : Studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. Mechanistically, it may induce apoptosis through modulation of apoptotic pathways and inhibition of key survival signals such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Neuroprotective Activity
Preliminary studies suggest that this compound may act as a neuroprotective agent by modulating G protein-coupled receptors (GPCRs), which are crucial in neurobiology. This interaction can influence neurotransmitter release and neuronal survival.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It acts as an antagonist for certain receptors involved in cancer pathways, potentially altering signal transduction mechanisms.
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for tumor growth and inflammation, such as those involved in microtubule dynamics.
Case Studies and Research Findings
A series of case studies have highlighted the efficacy of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells | Supports potential use in breast cancer therapy |
| Study 2 | Showed inhibition of IL-6 production in LPS-stimulated macrophages | Suggests anti-inflammatory applications |
| Study 3 | Revealed neuroprotective effects in animal models of neurodegeneration | Indicates potential for treating neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
